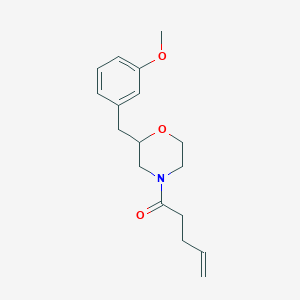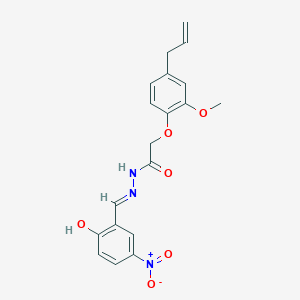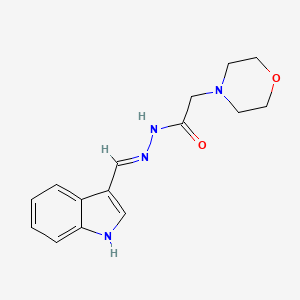![molecular formula C18H23NO3 B6078292 (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6078292.png)
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was initially synthesized by Alexander Shulgin in the 1960s and has been used in scientific research ever since. DOM is a potent hallucinogen that produces effects similar to those of LSD, mescaline, and other psychedelic substances.
Mecanismo De Acción
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine acts primarily as a partial agonist at the serotonin 2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, including 2B, 2C, and 1A. The exact mechanism of action of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is believed to involve the activation of these receptors and the subsequent modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are similar to those of other hallucinogens. It produces alterations in perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine also affects the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are thought to be involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its potency and selectivity for serotonin receptors. This allows researchers to study the effects of hallucinogens on specific receptor subtypes and to investigate the role of these receptors in the mechanism of action of psychedelics. However, one limitation of using (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is its potential for abuse and the associated ethical concerns. Additionally, the effects of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are highly variable and can be influenced by a variety of factors, including dose, set, and setting.
Direcciones Futuras
There are several future directions for research on (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine and other hallucinogens. One direction is to investigate the potential therapeutic uses of psychedelics in the treatment of mental illness, such as depression, anxiety, and PTSD. Another direction is to study the effects of hallucinogens on the brain and behavior using advanced neuroimaging techniques, such as fMRI and PET. Additionally, there is a need for further research on the safety and efficacy of psychedelics, as well as their potential for abuse and addiction.
Métodos De Síntesis
The synthesis of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-nitropropene. This compound is then reduced with sodium borohydride to yield (2,4-dimethoxyphenyl)-2-nitropropene. The final step involves the reaction of (2,4-dimethoxyphenyl)-2-nitropropene with 4-methoxyphenylacetone in the presence of aluminum chloride to form (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine.
Aplicaciones Científicas De Investigación
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been used in animal studies to investigate the role of serotonin receptors in the mechanism of action of hallucinogens. (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been used in human studies to study the effects of hallucinogens on perception, mood, and cognition. Additionally, (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used in studies investigating the potential therapeutic uses of psychedelics in the treatment of mental illness.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(11-14-5-7-15(20-2)8-6-14)19-17-10-9-16(21-3)12-18(17)22-4/h5-10,12-13,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNXEPCRSSQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)propan-2-yl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B6078227.png)
![3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6078235.png)
![1-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6078242.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![N-[2-(1-pyrrolidinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6078273.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![N-(2-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078278.png)

![N-(cyclopropylmethyl)-N-propyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078308.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6078310.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)
